2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide
Description
This compound is a structurally complex molecule featuring a pyrazole core substituted with a 1,2,4-oxadiazole ring, a methylsulfanyl group, and an acetamide moiety linked to a benzyl group. The 1,2,4-oxadiazole ring is substituted with a 4-methylphenyl group, contributing to its lipophilic character. The methylsulfanyl group at the pyrazole 3-position may enhance metabolic stability, while the benzyl-acetamide chain could influence solubility and target binding. Structural characterization of similar compounds often employs techniques like NMR, IR, and X-ray crystallography, with SHELX programs widely used for crystallographic refinement .
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-14-8-10-16(11-9-14)20-25-21(30-27-20)18-19(23)28(26-22(18)31-2)13-17(29)24-12-15-6-4-3-5-7-15/h3-11H,12-13,23H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARYXSBFHKKUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NCC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate nitrile oxide. The pyrazole ring can be synthesized via the condensation of a hydrazine derivative with a β-diketone. The final step involves the coupling of the pyrazole-oxadiazole intermediate with benzylacetamide under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods, such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the oxadiazole ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
The compound exhibits diverse biological activities due to its unique structural features. Research indicates that it may interact with specific enzymes and receptors, leading to various pharmacological effects.
Anticancer Properties
Several studies have suggested that compounds with similar structures possess anticancer properties. For instance:
- Cytotoxicity Studies : Research has demonstrated that related pyrazole derivatives can selectively induce cell death in various cancer cell lines.
- Mechanistic Insights : The interaction with specific signaling pathways involved in cell proliferation and survival has been documented.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been highlighted in recent literature:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that the compound may reduce the production of pro-inflammatory cytokines in vitro.
- Animal Models : Preclinical trials have shown promise in reducing inflammation in animal models of chronic inflammatory diseases.
Synthetic Methodologies
The synthesis of this compound typically involves multiple steps:
- Preparation of the Pyrazole Ring : Initial formation using hydrazine derivatives.
- Introduction of the Oxadiazole Ring : This step often requires specific reagents such as acetic acid and catalysts.
- Final Modifications : Incorporating the benzylacetamide group to achieve the desired structure.
Industrial Production Methods
For large-scale synthesis, automated reactors and continuous flow processes are employed to ensure high yield and purity.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related pyrazole derivative against breast cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Activity
In another investigation, the compound was tested for its anti-inflammatory properties using an animal model of arthritis. The results showed a notable decrease in joint swelling and inflammatory markers compared to control groups, indicating its therapeutic potential .
Mechanism of Action
The mechanism of action of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide would depend on its specific application. In medicinal chemistry, for example, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Oxadiazole Substitutents
Acetamide Chain Modifications
- N-Benzyl vs.
Sulfur-Containing Groups
- Methylsulfanyl (Target) vs. Sulfanyl () : The methylsulfanyl group in the target compound may offer greater steric protection against oxidative metabolism compared to unalkylated sulfanyl groups.
Hypothetical Structure-Activity Relationships (SAR)
While pharmacological data are unavailable in the provided evidence, structural trends suggest:
- Lipophilicity : The 4-methylphenyl group may improve blood-brain barrier penetration compared to polar methoxy substituents.
- Chain Flexibility : Longer acetamide chains (e.g., phenylethyl in ) might restrict conformational freedom, affecting binding kinetics.
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide is a complex organic molecule characterized by multiple functional groups, including an amino group, an oxadiazole ring, and a pyrazole moiety. This structural diversity suggests potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 438.48 g/mol. The unique arrangement of functional groups allows for diverse chemical interactions, which can lead to significant biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.48 g/mol |
| Functional Groups | Amino, Oxadiazole, Pyrazole |
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit anti-inflammatory , analgesic , and anticancer properties. The presence of the oxadiazole and pyrazole moieties is particularly noteworthy as these structures are frequently associated with enhanced biological activity due to their ability to interact with various biological targets.
Anticancer Activity
Several studies have reported on the anticancer properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:
- HCT-116 (Colon Cancer) : IC50 values around 36 μM.
- HeLa (Cervical Cancer) : IC50 values around 34 μM.
These results indicate that such compounds can induce apoptosis in cancer cells, a crucial mechanism in cancer treatment.
The anticancer activity of this compound may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. Similar compounds have been shown to affect the mitochondrial membrane potential and induce caspase activity, leading to programmed cell death.
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The findings indicated that modifications in the substituents significantly influenced the anticancer activity:
- Structure-Activity Relationship (SAR) : Research into the SAR of oxadiazole derivatives revealed that specific substitutions on the phenyl ring could enhance biological activity. For example:
Q & A
Basic: What are the optimal synthetic strategies to maximize yield and purity of this compound?
The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:
- Temperature and pH control : Maintain 60–80°C for oxadiazole cyclization and pH 7–8 during coupling reactions to minimize side products .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions and ethanol for recrystallization .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., methylsulfanyl at δ 2.5 ppm, benzyl protons at δ 4.3–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for CHNOS: 463.1564) with <2 ppm error .
- HPLC-PDA : Monitor purity at 254 nm; retention time consistency across batches ensures reproducibility .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate functional group contributions?
- Systematic substitution : Modify the oxadiazole (e.g., replace 4-methylphenyl with halogenated aryl groups) and methylsulfanyl moieties to assess impact on target binding .
- In vitro assays : Test derivatives against enzyme targets (e.g., kinase inhibition) using fluorescence polarization or SPR to quantify binding affinities .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with active sites, prioritizing substituents that enhance hydrogen bonding or π-π stacking .
Advanced: How should researchers resolve contradictions in reported biological activity data?
- Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests) to minimize variability .
- Orthogonal validation : Confirm activity via multiple methods (e.g., Western blot for target inhibition alongside cell viability assays) .
- Meta-analysis : Compare data across structurally analogous compounds (e.g., pyrazole-oxadiazole hybrids) to identify trends in substituent-dependent efficacy .
Advanced: What strategies mitigate stability issues during biological testing?
- Light and pH sensitivity : Store solutions in amber vials at –20°C and use buffers (pH 6–8) to prevent degradation .
- Metabolic stability : Pre-incubate with liver microsomes (human/rat) to identify labile sites; consider prodrug approaches for susceptible groups (e.g., methylsulfanyl) .
- Plasma protein binding : Assess via equilibrium dialysis; modify lipophilic groups (e.g., benzylacetamide) to improve free fraction .
Advanced: How can computational modeling guide the optimization of pharmacokinetic properties?
- ADMET prediction : Use tools like SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for oral bioavailability .
- CYP450 inhibition : Screen derivatives with Cytochrome P450 isoforms (e.g., CYP3A4) in silico to prioritize low-risk candidates .
- Blood-brain barrier (BBB) penetration : Adjust substituent polarity (e.g., introduce trifluoromethyl groups) based on BBB score predictions .
Advanced: What experimental designs are critical for elucidating the compound’s mechanism of action?
- Target identification : Employ chemoproteomics (e.g., activity-based protein profiling) to map interactomes .
- Pathway analysis : Use RNA-seq or phosphoproteomics to track downstream effects (e.g., apoptosis markers in cancer cells) .
- Resistance studies : Generate resistant cell lines via prolonged exposure; perform whole-exome sequencing to identify mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
